molecular formula C12H20N2O2S B2722147 [Butyl(phenyl)sulfamoyl]dimethylamine CAS No. 866154-38-3

[Butyl(phenyl)sulfamoyl]dimethylamine

Cat. No.: B2722147
CAS No.: 866154-38-3
M. Wt: 256.36
InChI Key: XBRDWCLRYCNEDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Butyl(phenyl)sulfamoyl]dimethylamine typically involves the reaction of butylamine, phenylsulfonyl chloride, and dimethylamine under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:

    Reaction of Butylamine and Phenylsulfonyl Chloride: This step forms an intermediate sulfonamide.

    Addition of Dimethylamine: The intermediate sulfonamide reacts with dimethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

[Butyl(phenyl)sulfamoyl]dimethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[Butyl(phenyl)sulfamoyl]dimethylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [Butyl(phenyl)sulfamoyl]dimethylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways . The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    [Butyl(phenyl)sulfamoyl]methylamine: Similar structure but with one less methyl group.

    [Butyl(phenyl)sulfamoyl]ethylamine: Similar structure but with an ethyl group instead of a dimethyl group.

    [Butyl(phenyl)sulfamoyl]propylamine: Similar structure but with a propyl group.

Uniqueness

[Butyl(phenyl)sulfamoyl]dimethylamine is unique due to its specific combination of butyl, phenyl, and dimethylamine groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .

Properties

IUPAC Name

N-butyl-N-(dimethylsulfamoyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2S/c1-4-5-11-14(17(15,16)13(2)3)12-9-7-6-8-10-12/h6-10H,4-5,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRDWCLRYCNEDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1=CC=CC=C1)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.